N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
Description
This compound features a tricyclic framework incorporating a 1,3,4-oxadiazole ring, a 4-chlorophenyl substituent, and a fused heterocyclic system with sulfur (thia), oxygen (dioxa), and nitrogen (aza) atoms. The 4-chlorophenyl group is a common pharmacophore in antimicrobial agents, enhancing lipophilicity and membrane penetration .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O3S/c17-9-3-1-8(2-4-9)14-20-21-15(24-14)19-16-18-10-5-11-12(23-7-22-11)6-13(10)25-16/h1-6H,7H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSXNHUEXQJEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NN=C(O4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and other precursors.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to the corresponding hydrazide using hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization to form the 1,3,4-oxadiazole ring.
Formation of the Tricyclic Structure: The oxadiazole intermediate is further reacted with appropriate reagents to form the tricyclic structure, incorporating the dioxathiaza and azatricyclo moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as an antiviral or antibacterial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and other functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Moieties
- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine (): Shares a 4-chlorophenyl group but replaces the oxadiazole with an imidazole ring. This substitution reduces oxidative stability but improves solubility, leading to varied pharmacokinetic profiles.
- 2-Alkylthio-5-(4-N-acetylaminophenyl)-1,3,4-oxadiazoles (): These derivatives exhibit antibacterial activity against Bacillus subtilis (MIC: 12.5–25 µg/mL). The 4-chlorophenyl analog in the target compound may enhance potency due to increased electron-withdrawing effects .
Thiadiazole and Triazole Derivatives
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Replaces oxadiazole with thiadiazole. The sulfur atom in thiadiazole improves π-π stacking interactions with microbial enzymes, as evidenced by its planar crystal structure (mean deviation: 0.0042 Å) .
- 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine (): Features a six-membered oxadiazine ring. The trichloromethyl group increases steric bulk, reducing bioavailability compared to the target compound’s tricyclic system .
Tricyclic Heterocycles
- N-[2-(Dimethylamino)ethyl]-11-methyl-10-phenyltriazatricyclo[7.3.0.0³,⁷]dodecatetraen-2-amine (): Shares a tricyclic backbone but lacks the oxadiazole and thia components. The dimethylaminoethyl side chain enhances solubility but may reduce target specificity .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action as reported in various studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the 1,3,4-oxadiazole moiety is particularly significant as it is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. For instance:
- Cytotoxicity Studies : The cytotoxic effects of related oxadiazole derivatives were evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds derived from similar scaffolds demonstrated significant cytotoxicity with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, indicating strong potential as anticancer agents .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4i | MCF-7 | 2.32 | Apoptosis induction |
| 4e | HepG2 | 5.36 | Cell cycle arrest |
| 5-FU | MCF-7 | 6.80 | Positive control |
The mechanism of action involves inducing apoptosis through the activation of caspases and alteration of the Bax/Bcl-2 ratio in treated cells .
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have also been explored:
- In Vitro Testing : Compounds similar to N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa demonstrated moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 7.80 µg/mL to 31.25 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1a | Salmonella typhi | 7.80 |
| 1b | Bacillus subtilis | 15.60 |
These findings suggest that modifications in the oxadiazole structure can enhance antibacterial efficacy.
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The activation of apoptotic pathways through caspase activation has been observed in cancer cell lines.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases (S and G2/M), which is crucial for halting cancer cell proliferation.
- Antibacterial Mechanisms : The interaction with bacterial cell membranes and inhibition of essential metabolic pathways contribute to the antibacterial effects observed.
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and tested their activity against different cancer cell lines and bacteria. The results indicated that structural modifications significantly influenced their biological activities .
- In Vivo Studies : Further investigations included in vivo models where certain derivatives showed selective targeting of tumor cells in mice models, confirming their potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
